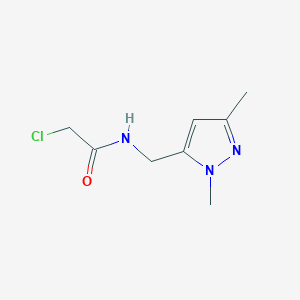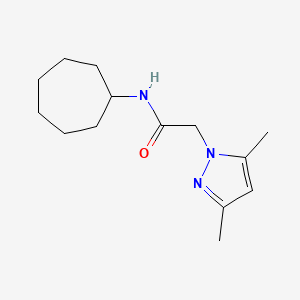
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DMPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPAA belongs to the class of pyrazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating the activity of various enzymes and signaling pathways. N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of pain and inflammation-related disorders. N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to improve glucose uptake and insulin sensitivity, which could have implications for the treatment of metabolic disorders, such as type 2 diabetes.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent biological activity at low concentrations. However, its solubility in water is limited, which could pose challenges for certain experimental procedures. Additionally, the exact mechanism of action of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders, such as arthritis. Another area of research could be to further elucidate its mechanism of action, which could provide insights into its biological activity and potential therapeutic applications. Additionally, studies could be conducted to investigate the pharmacokinetics and toxicity of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, which could have implications for its clinical use.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with 3,5-dimethylpyrazole-1-carboxylic acid. The resulting product is then treated with acetic anhydride to yield N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of pain and inflammation-related disorders. N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been investigated for its antitumor activity, and studies have shown that it can inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-6-5-7-14(13(10)4)16-15(19)9-18-12(3)8-11(2)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFAHLHPUQBPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459126.png)

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)





![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)
